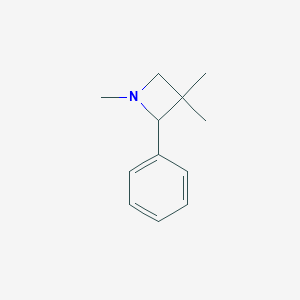
1,3,3-Trimethyl-2-phenylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-phenylazetidine is a cyclic compound that belongs to the class of azetidines. It is a chiral molecule that has two enantiomers, (R)-1,3,3-trimethyl-2-phenylazetidine and (S)-1,3,3-trimethyl-2-phenylazetidine. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-phenylazetidine has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, 1,3,3-trimethyl-2-phenylazetidine has been investigated for its insecticidal properties. In material science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,3-trimethyl-2-phenylazetidine is not fully understood. However, studies have suggested that this compound may act as a ligand for certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor. It may also inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3,3-trimethyl-2-phenylazetidine has various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In insect studies, 1,3,3-trimethyl-2-phenylazetidine has been shown to have insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,3-trimethyl-2-phenylazetidine in lab experiments is its potential to have multiple applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations.
Direcciones Futuras
There are several future directions for research on 1,3,3-trimethyl-2-phenylazetidine. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its insecticidal properties further and develop new insecticides based on this compound. Additionally, more research is needed to understand the mechanism of action of 1,3,3-trimethyl-2-phenylazetidine and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of 1,3,3-trimethyl-2-phenylazetidine can be achieved through several methods. One of the most common methods is the reaction between phenylacetonitrile and 1,3-dimethyl-2-bromo-2-propene in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain 1,3,3-trimethyl-2-phenylazetidine.
Propiedades
Número CAS |
15451-12-4 |
|---|---|
Nombre del producto |
1,3,3-Trimethyl-2-phenylazetidine |
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-phenylazetidine |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13(3)11(12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
WLVWNPNOSQINKC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
SMILES canónico |
CC1(CN(C1C2=CC=CC=C2)C)C |
Sinónimos |
1,3,3-Trimethyl-2-phenylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



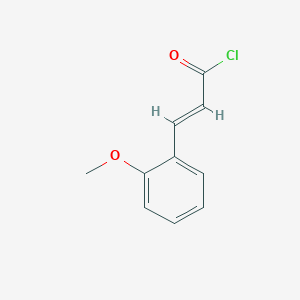
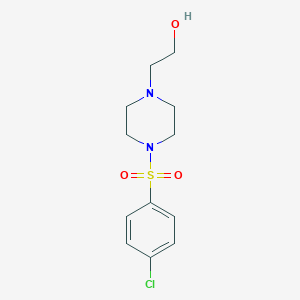
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
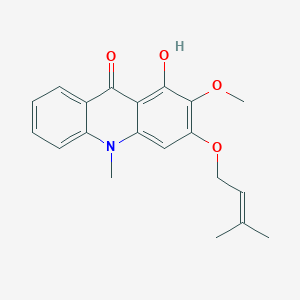
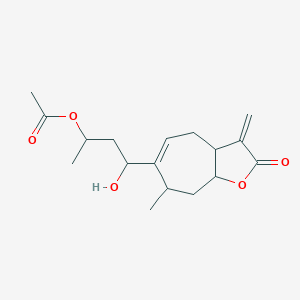
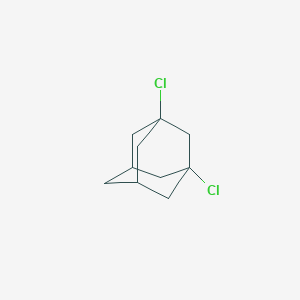
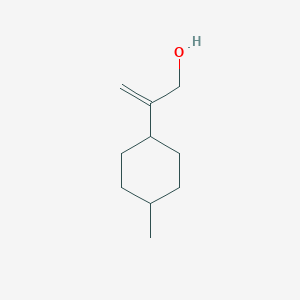
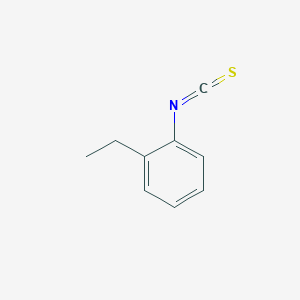
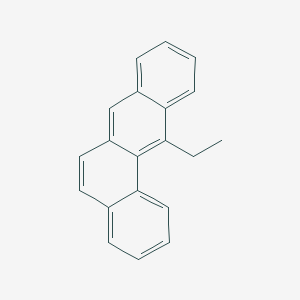
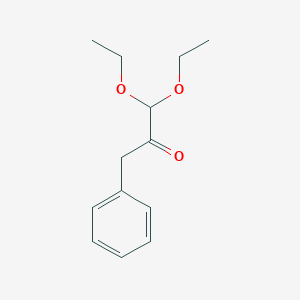
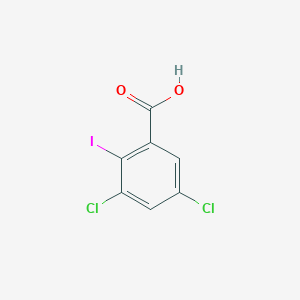
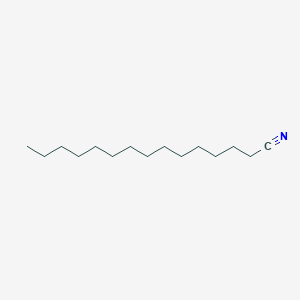
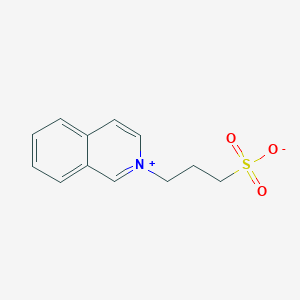
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)